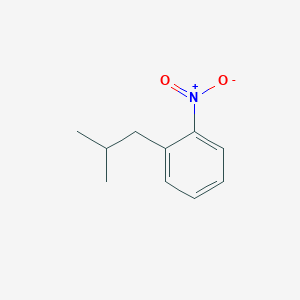

1-(2-Methylpropyl)-2-nitrobenzene

Description

Significance of Nitroaromatic Compounds in Synthetic Methodologies

Aromatic nitro compounds are defined by the presence of a nitro group (-NO2) attached to an aromatic ring. This functional group is instrumental in the synthesis of a wide range of commercially important products, including dyes, polymers, pesticides, and pharmaceuticals. nih.gov The versatility of nitroaromatic compounds stems from the reactivity of the nitro group itself, which can undergo various transformations, such as reduction to amines, which are themselves crucial building blocks in many synthetic pathways. chemicalbook.com

The nitro group is a potent electron-withdrawing group. chemicalbook.com This is due to the high electronegativity of the nitrogen and oxygen atoms, which pull electron density away from the aromatic ring through both inductive and resonance effects. chemicalbook.com This electron deficiency deactivates the aromatic ring towards electrophilic aromatic substitution reactions, making it less reactive than benzene (B151609). libretexts.org However, this deactivation is not uniform across all positions of the ring. The decreased electron density is most pronounced at the ortho and para positions, making the meta position the most likely site for electrophilic attack. libretexts.orgchemguide.co.uk Conversely, the electron-withdrawing nature of the nitro group makes the aromatic ring more susceptible to nucleophilic aromatic substitution, a reaction that is generally difficult for electron-rich aromatic systems. chemicalbook.com

Steric and Electronic Directing Effects of Alkyl Substituents

In contrast to the deactivating nitro group, alkyl groups are activating groups. wikipedia.org They donate electron density to the aromatic ring through an inductive effect, thereby increasing its nucleophilicity and making it more reactive towards electrophiles. libretexts.orgwikipedia.org Alkyl groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. jeeadv.ac.in

Structural Context of 1-(2-Methylpropyl)-2-nitrobenzene within the Nitrobenzene (B124822) Derivative Class

This compound, also known as 2-isobutylnitrobenzene, is a specific example of an ortho-nitrated alkylbenzene. Its structure and nomenclature are defined by established chemical conventions.

Nomenclature and Isomeric Considerations

The systematic naming of substituted benzene derivatives follows a set of rules established by the International Union of Pure and Applied Chemistry (IUPAC).

According to IUPAC nomenclature, the name of a substituted benzene is derived by prefixing the names of the substituent groups to the parent name "benzene". The substituents are listed in alphabetical order, and their positions on the ring are indicated by numbers. The numbering is done in a way that gives the substituents the lowest possible locants. byjus.comlibretexts.org For this compound, the isobutyl group is at position 1 and the nitro group is at position 2. nih.gov

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C10H13NO2 |

| Molecular Weight | 179.22 g/mol |

| CAS Number | 19370-33-3 |

Table 1: Key identifiers for this compound. nih.govchemicalbook.com

In addition to its formal IUPAC name, this compound is also known by several synonyms, including 1-isobutyl-2-nitrobenzene and 1-nitro-2-isobutylbenzene. nih.gov

Structural isomers are molecules that have the same molecular formula but different structural arrangements of atoms. For this compound, the primary structural isomers involve the different positioning of the nitro group on the isobutylbenzene (B155976) ring. These are 1-(2-methylpropyl)-3-nitrobenzene (meta-isomer) and 1-(2-methylpropyl)-4-nitrobenzene (para-isomer). stackexchange.com The physical and chemical properties of these isomers can differ significantly due to the different spatial relationships between the isobutyl and nitro groups. For example, para-isomers are often more symmetrical and can pack more efficiently into a crystal lattice, which can affect their melting points and solubility compared to their ortho and meta counterparts. quora.com

| Isomer | IUPAC Name | CAS Number |

| Ortho | This compound | 19370-33-3 |

| Meta | 1-(2-Methylpropyl)-3-nitrobenzene | Not readily available |

| Para | 1-(2-Methylpropyl)-4-nitrobenzene | 10342-60-6 |

Table 2: Structural isomers of isobutylnitrobenzene. nih.govechemi.com

Molecular Architecture and Conformational Dynamics of Ortho-Alkylnitrobenzenes

The molecular architecture of ortho-alkylnitrobenzenes is defined by the spatial arrangement of the alkyl and nitro groups on the benzene ring. This ortho-substitution pattern introduces significant steric strain, which can influence the planarity of the benzene ring and the orientation of the substituents. The nitro group, in its most stable conformation, tends to be coplanar with the benzene ring to maximize resonance stabilization. However, the presence of a bulky alkyl group at the adjacent position can force the nitro group to twist out of the plane of the ring.

This deviation from planarity has a profound impact on the molecule's electronic properties and reactivity. The degree of twisting, or the dihedral angle between the plane of the nitro group and the plane of the benzene ring, is a key parameter in understanding the conformational dynamics of these molecules. This angle is influenced by the size and shape of the ortho-alkyl substituent.

The conformational dynamics of ortho-alkylnitrobenzenes, particularly the rotation of the nitro and alkyl groups, can be studied using various spectroscopic techniques and computational methods. These studies provide insights into the energy barriers for rotation and the preferred conformations of the molecule. For example, in nitrobenzene, the barrier to rotation of the nitro group is relatively low, but in ortho-substituted derivatives, this barrier can be significantly higher due to steric hindrance. This restricted rotation can lead to the existence of distinct rotational isomers, or atropisomers, at room temperature if the steric hindrance is sufficiently large.

The interplay of steric and electronic effects in ortho-alkylnitrobenzenes makes them interesting subjects for fundamental studies in physical organic chemistry and valuable building blocks for the synthesis of complex organic molecules.

Chemical Profile of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 19370-33-3 |

| Molecular Formula | C10H13NO2 |

| Molecular Weight | 179.22 g/mol |

| Synonyms | 2-Isobutylnitrobenzene, Benzene, 1-isobutyl-2-nitro- |

Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | Aromatic protons are deshielded due to the electron-withdrawing nitro group. Signals for the isobutyl group protons are also present. |

| ¹³C NMR | The carbon atom attached to the nitro group is significantly deshielded. |

| IR Spectroscopy | Characteristic strong absorption bands for the asymmetric and symmetric stretching vibrations of the nitro group are observed around 1525 cm⁻¹ and 1350 cm⁻¹, respectively. |

| Mass Spectrometry | The molecular ion peak is observed at m/z 179, corresponding to the molecular weight of the compound. |

Properties

IUPAC Name |

1-(2-methylpropyl)-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8(2)7-9-5-3-4-6-10(9)11(12)13/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRQYNRBNRAERFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00510432 | |

| Record name | 1-(2-Methylpropyl)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00510432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19370-33-3 | |

| Record name | 1-(2-Methylpropyl)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00510432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Mechanistic Pathways for the Derivatization of Aromatic Systems to Yield 1 2 Methylpropyl 2 Nitrobenzene

Primary Synthetic Routes via Electrophilic Aromatic Substitution (EAS)

The most direct and common method for synthesizing 1-(2-methylpropyl)-2-nitrobenzene is through the electrophilic aromatic substitution reaction, specifically the nitration of isobutylbenzene (B155976). masterorganicchemistry.com This class of reactions involves an electrophile attacking the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.comscribd.com

Nitration of (2-Methylpropyl)benzene (Isobutylbenzene)

The nitration of isobutylbenzene is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). chemguide.co.uk This "mixed acid" system is crucial for generating the potent electrophile required for the reaction. masterorganicchemistry.com

The key electrophile in aromatic nitration is the nitronium ion (NO₂⁺). masterorganicchemistry.comjove.comlibretexts.org It is formed in situ from the reaction between nitric acid and sulfuric acid. Sulfuric acid, being the stronger acid, protonates the hydroxyl group of nitric acid. masterorganicchemistry.comjove.com This protonation creates a good leaving group (H₂O), which then departs to form the linear and highly reactive nitronium ion. masterorganicchemistry.comlibretexts.orglibretexts.org

Reaction for Nitronium Ion Generation: HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ → NO₂⁺ + H₂O

The nitronium ion is a powerful electrophile that readily reacts with the nucleophilic π-electron system of the benzene ring. jove.comyoutube.com

The isobutyl group, being an alkyl group, is an electron-donating group. scribd.comyoutube.com This electron-donating nature, primarily through an inductive effect, activates the benzene ring towards electrophilic attack, making it more reactive than benzene itself. jove.comlibretexts.org More importantly, the isobutyl group directs incoming electrophiles, such as the nitronium ion, to the ortho and para positions. masterorganicchemistry.compw.live

This directing effect is due to the stabilization of the carbocation intermediate, known as the arenium ion or sigma complex, that forms during the reaction. numberanalytics.comyoutube.com When the nitronium ion attacks the ortho or para position, one of the resonance structures of the resulting arenium ion places the positive charge on the carbon atom directly attached to the isobutyl group. jove.compw.live The electron-donating isobutyl group helps to stabilize this adjacent positive charge, lowering the activation energy for the formation of the ortho and para products. jove.compw.live Attack at the meta position does not allow for this direct stabilization, making the meta pathway less favorable. youtube.com

| Position of Attack | Stability of Arenium Ion | Product Formation |

| Ortho | Stabilized by isobutyl group | Favored |

| Para | Stabilized by isobutyl group | Favored |

| Meta | Less stabilized | Disfavored |

While the isobutyl group directs nitration to the ortho and para positions, the distribution of these isomers can be influenced by reaction conditions. Steric hindrance plays a significant role. The bulky nature of the isobutyl group can impede the approach of the electrophile to the ortho positions, which are in close proximity to the substituent. numberanalytics.com Consequently, the para product is often favored over the ortho product. masterorganicchemistry.com

Temperature is another critical factor. The nitration of benzene and its derivatives is a highly exothermic reaction. numberanalytics.com Careful temperature control, often maintaining the reaction at temperatures not exceeding 50°C, is necessary to prevent the formation of multiple nitro-substituted products. scribd.comchemguide.co.uk For instance, in the nitration of isobutylbenzene, maintaining a temperature range of 0–5°C is recommended to favor mononitration.

Studies on the nitration of similar alkylbenzenes, like toluene (B28343), have shown that while high regioselectivity for ortho and para substitution is generally maintained regardless of the nitrating agent's reactivity, steric factors can affect the ortho:para ratio. nih.gov

Considerations for Controlled Mononitration vs. Dinitration

The nitro group is a deactivating group, meaning it withdraws electron density from the benzene ring, making further electrophilic substitution more difficult. scribd.comlibretexts.org However, under forcing conditions, such as higher temperatures or prolonged reaction times, dinitration can occur. scribd.comnumberanalytics.com

To achieve controlled mononitration and selectively produce this compound (along with its para isomer), specific strategies are employed:

Stoichiometry: Using a controlled amount of the nitrating agent, typically around 1.1 equivalents of nitric acid, helps to minimize over-nitration.

Temperature Control: As mentioned, maintaining low temperatures (e.g., 0-5°C) is crucial to disfavor the more highly activated process of dinitration.

Reaction Time: Monitoring the reaction's progress, for example by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), allows for quenching the reaction once the desired mononitrated product has formed, preventing the formation of dinitrated byproducts.

Recent research has also explored the use of powerful nitrating reagents like 5-methyl-1,3-dinitro-1H-pyrazole, which can act as a controllable source of the nitronium ion, allowing for selective mononitration or dinitration by manipulating the reaction conditions. nih.gov

Alternative Synthetic Approaches and Precursor Chemistry

While direct nitration of isobutylbenzene is the primary route, the synthesis of the precursor itself, isobutylbenzene, is a key consideration. One common industrial method for producing isobutylbenzene is through the catalytic carbometalation of toluene with propene. wikipedia.org Another laboratory-scale approach involves the Friedel-Crafts alkylation of benzene. However, using isobutyl chloride in a Friedel-Crafts alkylation can lead to rearrangement of the isobutyl carbocation to the more stable tert-butyl carbocation via a 1,2-hydride shift, resulting in tert-butylbenzene (B1681246) as the major product. To circumvent this, a Friedel-Crafts acylation followed by a reduction (like the Wolff-Kishner reduction) can be employed to synthesize isobutylbenzene without rearrangement.

Alternative synthetic strategies for polysubstituted benzenes often involve a retrosynthetic approach, considering the directing effects of the substituents to plan the sequence of reactions. libretexts.org

Exploration of Directed Ortho-Metalation and Subsequent Nitration

Directed ortho-metalation (DoM) presents a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method relies on the use of a directing metalation group (DMG) which coordinates to an organolithium reagent, typically an alkyllithium like n-butyllithium or t-butyllithium. wikipedia.orguwindsor.ca This coordination facilitates the deprotonation of the aromatic ring at the position ortho to the DMG, creating a highly reactive aryllithium intermediate. wikipedia.org Subsequent reaction with an electrophile, in this case a nitrating agent, introduces the nitro group specifically at the ortho position. wikipedia.org

For the synthesis of this compound, this strategy would ideally start with isobutylbenzene. However, the alkyl group itself is not a strong enough DMG to effectively direct the lithiation. Therefore, a precursor with a potent DMG would be required. The effectiveness of various DMGs has been studied, with groups like amides and O-aryl carbamates demonstrating strong directing capabilities. uwindsor.ca The general mechanism involves the coordination of the lithium atom to the heteroatom of the DMG, which increases the kinetic acidity of the ortho protons, leading to selective deprotonation by the strong alkyllithium base. wikipedia.orgorganic-chemistry.org

Functional Group Interconversion Strategies on Related Halonitrobenzenes

An alternative approach involves the modification of a pre-functionalized aromatic ring through functional group interconversion. This strategy would begin with a suitably substituted halonitrobenzene. For instance, a starting material like 1-halo-2-nitrobenzene could be coupled with an isobutyl-containing nucleophile.

The conversion of alcohols to good leaving groups, such as tosylates or mesylates, is a common strategy in organic synthesis. ub.edu These sulfonates can then be displaced by nucleophiles in an SN2 reaction. ub.edu This pathway, however, is not directly applicable for creating a carbon-carbon bond with the isobutyl group.

Synthesis via Organometallic Coupling Reactions (e.g., Suzuki-Miyaura coupling with nitroaryl halides)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as a versatile and powerful tool for the formation of carbon-carbon bonds. mdpi.comchemrxiv.org Traditionally, this reaction involves the coupling of an organoboron compound with an organic halide or triflate. mdpi.com However, recent advancements have demonstrated the feasibility of using nitroarenes as electrophilic coupling partners. mdpi.comorganic-chemistry.org

This innovative approach allows for the direct coupling of a nitroaryl halide, such as 1-halo-2-nitrobenzene, with an isobutylboronic acid or its corresponding ester. The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the aryl-halide bond, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the desired biaryl product and regenerate the catalyst. organic-chemistry.org While the use of nitroarenes as electrophiles is still a developing area, it offers a promising and more direct route to compounds like this compound. mdpi.comorganic-chemistry.org The reaction conditions often require a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.orgtamu.edu

Experimental Optimization of Synthetic Protocols

The efficiency and yield of any synthetic route are highly dependent on the careful optimization of reaction conditions. Key parameters that are frequently adjusted include the choice of catalyst, solvent, temperature, and pressure.

Catalyst Systems and Their Influence on Reaction Efficiency

The choice of catalyst is critical, particularly in organometallic coupling reactions. In the context of Suzuki-Miyaura coupling, a variety of palladium catalysts and supporting ligands have been developed to enhance reaction efficiency. For the coupling of nitroarenes, specific catalyst systems, such as those employing bulky biarylphosphine ligands, have been shown to be effective. mdpi.com The catalyst's role is to facilitate the key steps of the catalytic cycle, and its selection can significantly impact reaction rates and yields. organic-chemistry.org For nitration reactions, traditional methods use a mixture of concentrated nitric and sulfuric acids. masterorganicchemistry.com However, research into solid acid catalysts, such as modified zeolites and mixed metal oxides, is ongoing to develop more environmentally friendly and reusable catalytic systems. scielo.brscispace.com

Temperature and Pressure Controls for Yield Enhancement

Temperature is a key parameter that controls the rate of a chemical reaction. Generally, increasing the temperature increases the reaction rate. However, for exothermic reactions like nitration, careful temperature control is necessary to prevent over-reaction and the formation of di- or tri-nitrated products. For instance, the nitration of isobutylbenzene is typically carried out at low temperatures (0–5°C) to favor mono-nitration. In some cases, such as certain catalyzed gas-phase nitrations, higher temperatures may be employed to achieve high conversions. scispace.com Pressure is less commonly a critical parameter for these types of liquid-phase reactions but can be a factor in gas-phase processes.

Below is a table summarizing the influence of various parameters on the synthesis of substituted nitroaromatics:

| Parameter | Influence on Reaction | General Observations |

| Catalyst | Affects reaction rate, selectivity, and yield. | Palladium catalysts with specific ligands are crucial for Suzuki-Miyaura couplings. mdpi.comorganic-chemistry.org Solid acid catalysts are being explored for greener nitration processes. scispace.com |

| Solvent | Influences solubility, stability of intermediates, and reaction rate. sci-hub.se | Polar aprotic solvents are often used in cross-coupling reactions. chemrxiv.org |

| Temperature | Controls reaction rate and can influence selectivity. | Low temperatures are often used in nitration to control exothermicity and prevent over-reaction. |

| Pressure | Primarily relevant for gas-phase reactions. | Most liquid-phase syntheses of this type are conducted at atmospheric pressure. |

Purity Assessment and Isolation Techniques in the Synthesis of this compound

The successful synthesis of this compound is contingent not only on the reaction conditions but also on the rigorous purification of the final product and the analytical methods used to verify its purity and structural integrity. The nitration of isobutylbenzene typically yields a mixture of isomers, necessitating effective isolation and characterization techniques to obtain the desired ortho-product.

Purity Assessment

A combination of chromatographic and spectroscopic methods is employed to assess the purity of this compound. These techniques are crucial for identifying and quantifying the desired product, starting materials, and any isomeric or over-nitrated byproducts.

Chromatographic Techniques:

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of the nitration reaction. By spotting the reaction mixture on a silica (B1680970) gel plate and eluting with a non-polar solvent system, such as hexane (B92381)/ethyl acetate, the disappearance of the starting material (isobutylbenzene) and the appearance of the product spots can be visualized, typically under UV light. The difference in polarity between the non-polar starting material and the more polar nitro-substituted products allows for clear separation.

High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative assessment of purity. For nitroaromatic compounds, reversed-phase columns (e.g., C18 or Phenyl) are commonly used. chromforum.org A mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) formate) and an organic solvent (like isopropanol (B130326) or acetonitrile) is effective for separation. Detection is typically performed using a UV detector, often set at 254 nm, where the nitroaromatic chromophore absorbs strongly. The presence of a single sharp peak in the chromatogram is indicative of a high-purity sample.

Gas Chromatography-Mass Spectrometry (GC-MS): GC is a powerful tool for separating volatile compounds and, when coupled with a mass spectrometer, provides definitive identification based on the mass-to-charge ratio of the compound and its fragments. nih.govnih.gov The sample is vaporized and passed through a capillary column, leading to the separation of this compound from any impurities before detection. nih.gov

Interactive Table 1: Typical Chromatographic Parameters for Nitroaromatic Compound Analysis

| Parameter | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

|---|---|---|---|

| Stationary Phase | Silica Gel 60 F254 | Reversed-Phase C18 or Phenyl Column chromforum.org | Fused silica capillary column (e.g., DB-5) |

| Mobile Phase/Carrier Gas | Hexane/Ethyl Acetate (e.g., 9:1 v/v) stackexchange.com | Isopropanol/Aqueous Buffer (e.g., 10 mM ammonium formate) | Helium or Nitrogen |

| Detection | UV light (254 nm) | UV Absorbance (254 nm) | Mass Spectrometry (MS) or Flame Ionization (FID) |

| Application | Reaction monitoring, qualitative purity check | Quantitative purity analysis, isomer separation | Separation of volatile components, identification (with MS) google.com |

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for unambiguous structure elucidation. The ¹H NMR spectrum would show characteristic signals for the isobutyl group's methyl protons (a doublet), the methine proton (a multiplet), and the methylene (B1212753) protons (a doublet), in addition to distinct signals for the four protons on the disubstituted aromatic ring. ¹³C NMR provides the number of unique carbon atoms, with signals corresponding to the aliphatic carbons of the isobutyl group and the six aromatic carbons, including the two ipso-carbons attached to the isobutyl and nitro groups. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups. The most prominent and diagnostic peaks for this compound are the strong asymmetric and symmetric stretching vibrations of the nitro group (-NO₂), which typically appear around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. researchgate.net Additional peaks corresponding to C-H stretching of the alkyl group and the aromatic ring, as well as C=C stretching of the ring, would also be present.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass of the molecular ion. For this compound (C₁₀H₁₃NO₂), the expected monoisotopic mass is approximately 179.0946 g/mol . nih.govepa.gov

Interactive Table 2: Key Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Frequency / m/z |

|---|---|---|

| ¹H NMR | Aromatic Protons (Ar-H) | δ ~7.2-7.8 ppm |

| Methylene Protons (-CH₂-) | δ ~2.5-2.9 ppm | |

| Methine Proton (-CH-) | δ ~1.9-2.2 ppm | |

| Methyl Protons (-CH₃) | δ ~0.9 ppm | |

| ¹³C NMR | Aromatic Carbons | δ ~120-150 ppm |

| Aliphatic Carbons | δ ~20-40 ppm | |

| IR Spectroscopy | Asymmetric NO₂ Stretch | ~1520 cm⁻¹ |

| Symmetric NO₂ Stretch | ~1350 cm⁻¹ |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z = 179.0946 (HRMS) nih.govepa.gov |

Isolation Techniques

Following the completion of the synthesis reaction, a systematic isolation and purification procedure is required to separate the target compound from unreacted starting materials, the acid catalyst, and unwanted byproducts.

Reaction Quenching and Extraction: The reaction is typically quenched by pouring the acidic mixture over ice water. The product is then extracted from the aqueous phase using an immiscible organic solvent, such as dichloromethane (B109758) or ethyl acetate. stackexchange.com The organic layer is washed sequentially with water and a mild base (e.g., sodium bicarbonate solution) to remove residual acid, followed by a brine wash to remove excess water. The organic layer is then dried over an anhydrous salt like sodium sulfate (B86663). stackexchange.com

Column Chromatography: The primary method for purifying this compound and separating it from its isomers is column chromatography. stackexchange.com The crude product, obtained after evaporating the solvent from the extraction step, is loaded onto a column packed with silica gel. The separation is achieved by eluting with a solvent system of increasing polarity, typically starting with pure hexane and gradually introducing ethyl acetate. stackexchange.com Because nitro compounds are less polar than their amino counterparts but more polar than the parent alkylbenzene, this technique effectively separates the product. stackexchange.com Fractions are collected and analyzed by TLC to identify those containing the pure desired product.

By combining these assessment and isolation techniques, this compound can be obtained with a high degree of purity, which is essential for its use in further synthetic applications or research studies.

Chemical Reactivity and Transformational Chemistry of 1 2 Methylpropyl 2 Nitrobenzene

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that can undergo a range of transformations, making 1-(2-methylpropyl)-2-nitrobenzene a useful intermediate in organic synthesis.

Reduction to the Amine: Synthesis of 2-(2-Methylpropyl)aniline

One of the most fundamental transformations of the nitro group is its reduction to an amine. This reaction converts this compound into 2-(2-methylpropyl)aniline, a valuable building block in the synthesis of more complex molecules. This reduction can be achieved through several methods, including catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes. masterorganicchemistry.comrsc.org This process typically involves the use of a metal catalyst, such as palladium on a carbon support (Pd/C), in the presence of hydrogen gas (H₂). masterorganicchemistry.comrsc.org The reaction is generally carried out under pressure and at a specific temperature to ensure complete conversion. nih.gov The palladium catalyst facilitates the addition of hydrogen across the nitro group, leading to the formation of the corresponding amine. masterorganicchemistry.com The use of Pd/C is favored for its high efficiency and the clean nature of the reaction, often resulting in high yields of the desired product. rsc.org

| Catalyst | Reagent | Conditions | Product | Yield |

| Pd/C | H₂ | Pressure, Temperature | 2-(2-Methylpropyl)aniline | High |

This table provides a generalized overview of catalytic hydrogenation for the reduction of nitroarenes.

The use of iron in hydrochloric acid (Fe/HCl) is often preferred over tin. shaalaa.comstackexchange.com This preference stems from the fact that the iron(II) chloride (FeCl₂) formed during the reaction can be hydrolyzed, regenerating some of the hydrochloric acid. shaalaa.combrainly.inshaalaa.com This self-sustaining generation of acid means that only a catalytic amount of HCl is needed to initiate the reaction, making it a more cost-effective and efficient process. shaalaa.comstackexchange.combrainly.inshaalaa.com

| Reducing Agent | Acid | Key Intermediates | Product |

| Tin (Sn) | Hydrochloric Acid (HCl) | Nitroso, Hydroxylamine (B1172632) | 2-(2-Methylpropyl)aniline |

| Iron (Fe) | Hydrochloric Acid (HCl) | Nitroso, Hydroxylamine | 2-(2-Methylpropyl)aniline |

This table outlines common chemical reduction methods for nitroarenes.

The selective reduction of nitro groups is a powerful tool in organic synthesis, particularly when multiple reducible functional groups are present in a molecule. While the complete reduction to an amine is common, conditions can be tailored to achieve partial reduction, yielding valuable intermediates. For instance, in polynitro compounds, the least sterically hindered nitro group is often preferentially reduced. stackexchange.com

Furthermore, specific reagents can be employed to favor the formation of intermediate reduction products. For example, research has shown that the use of sodium borohydride (B1222165) in the presence of a bismuth catalyst can selectively reduce this compound to form 2,2′-di-(2-nitro-2-methylpropyl)-azoxybenzene, demonstrating the potential for controlled and selective transformations. Such selective reductions are crucial for accessing a diverse range of chemical structures for various applications. nih.gov

Formation of Azoxy, Azo, and Hydrazobenzene (B1673438) Derivatives

The reduction of nitroarenes can also lead to the formation of dimeric products such as azoxy, azo, and hydrazobenzene derivatives, depending on the reaction conditions and the reducing agent employed. nih.gov These compounds are formed through the condensation of partially reduced intermediates.

The formation of azoxy compounds can occur through the condensation of a nitroso intermediate with a hydroxylamine intermediate. nih.gov This reaction can be catalyzed by certain enzymes or achieved through specific chemical methods. nih.gov Further reduction of the azoxy group can yield the corresponding azo compound, which in turn can be reduced to the hydrazobenzene derivative. The ability to control the reduction to selectively produce these dimeric species opens up avenues for synthesizing molecules with unique electronic and structural properties.

Reactivity in Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of a strong electron-withdrawing group, such as the nitro group, on a benzene (B151609) ring can activate the ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com In this type of reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group. wikipedia.org The nitro group, particularly when positioned ortho or para to a potential leaving group, can effectively stabilize the negatively charged intermediate (a Meisenheimer complex) through resonance, thereby facilitating the reaction. masterorganicchemistry.comyoutube.com

While this compound itself does not have a typical leaving group for a standard SNAr reaction, its nitro group significantly influences the electron density of the aromatic ring. This makes the ring more susceptible to attack by strong nucleophiles under certain conditions. The principles of SNAr are important for understanding the potential reactivity of related substituted nitroaromatic compounds where a suitable leaving group is present. dalalinstitute.comgovtpgcdatia.ac.in

Stereoelectronic Factors Governing SNAr

The success and rate of nucleophilic aromatic substitution (SNAr) reactions are governed by several stereoelectronic factors. The key to this reaction is the stabilization of the negatively charged intermediate, the Meisenheimer complex. masterorganicchemistry.comlibretexts.org

Electronic Factors:

Electron-Withdrawing Groups (EWGs): The presence of strong electron-withdrawing groups, particularly those capable of resonance stabilization, is paramount. The nitro group (-NO₂) is a powerful EWG that deactivates the benzene ring towards electrophilic attack but activates it for nucleophilic attack. wikipedia.org It stabilizes the negative charge of the Meisenheimer complex through resonance, delocalizing the charge onto its oxygen atoms. youtube.comyoutube.com For the reaction to be efficient, the EWG must be positioned ortho or para to the leaving group. masterorganicchemistry.com In this compound, the nitro group is ortho to the point of nucleophilic attack (the carbon bearing the nitro group itself as the leaving group), which is a favorable electronic arrangement for stabilizing the intermediate.

Leaving Group Ability: In SNAr, the rate-determining step is typically the attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group. youtube.com Therefore, the bond to the leaving group is not significantly broken in the transition state leading to the intermediate. Paradoxically, more electronegative leaving groups can accelerate the reaction. For instance, in many SNAr reactions, fluoride (B91410) is a better leaving group than other halogens because its high electronegativity polarizes the carbon atom, making it more susceptible to nucleophilic attack. youtube.com While the nitro group is not a halide, its displacement is a known process, especially in highly activated systems. rsc.org

Steric Factors:

Steric Hindrance: The isobutyl group at the 2-position of this compound introduces steric bulk around the reaction center. This steric hindrance can potentially impede the approach of the incoming nucleophile to the carbon atom bearing the nitro group. The extent of this hindrance will depend on the size of the nucleophile. Smaller nucleophiles will be less affected than bulkier ones.

Reactions at the Aromatic Ring System

Further Electrophilic Aromatic Substitution (e.g., Halogenation, Sulfonation)

Further electrophilic aromatic substitution (EAS) on this compound is significantly influenced by the two existing substituents: the nitro group (-NO₂) and the isobutyl group (-CH₂CH(CH₃)₂). chemguide.co.uk These reactions typically require forcing conditions due to the deactivating nature of the nitro group. libretexts.org

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a second nitro group would require harsh conditions, using a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures. msu.eduyoutube.com

Halogenation: The introduction of a halogen (e.g., Br, Cl) is typically achieved using the halogen in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. youtube.comyoutube.com

Sulfonation: This reaction involves treatment with fuming sulfuric acid (a solution of SO₃ in H₂SO₄) to introduce a sulfonic acid group (-SO₃H). masterorganicchemistry.comlibretexts.org

The nitro group is a powerful deactivating group for electrophilic aromatic substitution. libretexts.orgdoubtnut.com It deactivates the benzene ring by withdrawing electron density through both an inductive effect and a resonance effect, making the ring less nucleophilic and therefore less reactive towards electrophiles. vedantu.comyoutube.com

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond. youtube.com

Resonance Effect: The nitro group can withdraw electron density from the aromatic ring via resonance, creating positive charges at the ortho and para positions. vedantu.comquora.com

This decrease in electron density is more pronounced at the ortho and para positions, leaving the meta position as the least deactivated and most electron-rich site for an electrophile to attack. doubtnut.comlibretexts.org Consequently, the nitro group is a meta-director in electrophilic aromatic substitution reactions. vedantu.comyoutube.com

The isobutyl group, being an alkyl group, is an activating group and an ortho-, para-director. libretexts.orglibretexts.org It donates electron density to the aromatic ring through an inductive effect and hyperconjugation, thereby stabilizing the carbocation intermediate (arenium ion) formed during electrophilic attack. libretexts.org This stabilization is most effective when the attack occurs at the ortho and para positions relative to the alkyl group. youtube.com

In this compound, the directing effects of the two substituents are in opposition. The isobutyl group directs incoming electrophiles to positions 3 (ortho) and 5 (para), while the nitro group directs them to positions 4 and 6 (meta).

The outcome of an electrophilic substitution reaction on this molecule will be a result of the competition between these two directing effects. Generally, activating groups have a stronger directing influence than deactivating groups. However, the powerful deactivating nature of the nitro group makes all positions on the ring less reactive. The substitution pattern will likely be a mixture of products, with the major product depending on the specific reaction conditions and the nature of the electrophile. Steric hindrance from the bulky isobutyl group might also influence the regioselectivity, potentially favoring substitution at the less hindered positions. msu.edu

Oxidation of the Aromatic Ring (e.g., under specific conditions)

The aromatic ring of benzene and its derivatives is generally resistant to oxidation. However, under vigorous conditions, it can be degraded. The presence of the nitro group makes the ring of this compound even more resistant to oxidation due to its electron-withdrawing nature.

Conversely, the alkyl side chain is susceptible to oxidation at the benzylic position (the carbon atom attached to the aromatic ring). libretexts.orgmsu.edu Treatment with strong oxidizing agents like hot, acidic potassium permanganate (B83412) (KMnO₄) or chromic acid typically oxidizes the alkyl side chain to a carboxylic acid group, provided there is at least one hydrogen atom on the benzylic carbon. libretexts.orgmsu.edu In the case of this compound, this would lead to the formation of 2-nitrobenzoic acid. The rest of the isobutyl group would be cleaved off during this process.

Oxidation of the aromatic ring itself, leading to ring-opening products, would require extremely harsh conditions, such as ozonolysis, and is generally not a synthetically useful transformation for this type of compound. The primary oxidative transformation of interest for alkylnitrobenzenes is the oxidation of the alkyl side chain. libretexts.org

Reactions at the Isobutyl Side Chain

The isobutyl group attached to the nitro-substituted benzene ring offers several avenues for chemical transformation. The reactivity is predominantly centered on the benzylic carbon, which is activated by the adjacent aromatic ring.

The benzylic C-H bonds in this compound are weaker than typical sp³ C-H bonds, making them susceptible to radical reactions. libretexts.org This enhanced reactivity is attributed to the formation of a resonance-stabilized benzylic radical, where the unpaired electron can be delocalized into the π-system of the benzene ring. libretexts.orgchemistrysteps.comyoutube.com

Free radical halogenation, particularly bromination, is a selective method for functionalizing the benzylic position. khanacademy.org N-Bromosuccinimide (NBS) is the preferred reagent for this transformation, as it provides a low, steady concentration of bromine radicals, which favors substitution at the benzylic position over addition to the aromatic ring. libretexts.orgchemistrysteps.comlibretexts.org The reaction is typically initiated by light or a radical initiator like peroxide. youtube.comkhanacademy.org

The mechanism proceeds through a radical chain reaction:

Initiation: Homolytic cleavage of the N-Br bond in NBS or a Br-Br bond generates bromine radicals. youtube.comyoutube.com

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of the isobutyl group, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a bromine molecule (Br₂) to yield the brominated product and a new bromine radical, which continues the chain. youtube.comchemistry.coach

Termination: The reaction concludes when radicals combine. libretexts.org

Due to the structure of the isobutyl group, the benzylic position is a primary carbon. The resulting product would be 1-(1-bromo-2-methylpropyl)-2-nitrobenzene.

Table 1: Conditions for Benzylic Bromination of Alkylbenzenes

| Substrate | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Propylbenzene | NBS, Peroxide | Heat, CCl₄ | 1-Bromo-1-phenylpropane | khanacademy.org |

| Toluene (B28343) | NBS | Light (hν) | Benzyl bromide | libretexts.org |

The isobutyl side chain of this compound can be oxidized, with the reaction outcome dependent on the oxidizing agent and reaction conditions. Strong oxidizing agents, such as potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇), can cleave the alkyl chain at the benzylic position. chemistrysteps.com

For this reaction to occur, the benzylic carbon must possess at least one hydrogen atom, a condition met by the isobutyl group. chemistrysteps.com Vigorous oxidation typically results in the formation of a carboxylic acid. In the case of this compound, the entire isobutyl group is cleaved, yielding 2-nitrobenzoic acid. This transformation is a common strategy for synthesizing substituted benzoic acids. chemistrysteps.comchemistrysteps.com For instance, 2-ethylnitrobenzene (B1329339) is oxidized with alkaline KMnO₄ followed by acidic workup to produce 2-nitrobenzoic acid. youtube.com

More controlled oxidation could potentially lead to the formation of a ketone, 1-(2-nitrophenyl)-2-methylpropan-1-one, although this requires milder and more selective oxidizing conditions. A patent has described the selective air oxidation of one methyl group in 1,3-dimethyl-2-nitrobenzene (B148808) to form 3-methyl-2-nitrobenzoic acid, indicating that selective oxidation of alkyl groups on a nitroaromatic ring is feasible. google.com

Table 2: Oxidation of Alkylnitroaromatic Compounds

| Starting Material | Oxidizing Agent(s) | Product | Reference |

|---|---|---|---|

| 2-Ethylnitrobenzene | 1. Alkaline KMnO₄ 2. H⁺ | 2-Nitrobenzoic acid | youtube.com |

| 1-Isopropyl-2-nitrobenzene | KMnO₄ (vigorous) | 2-Nitrobenzoic acid |

The protons on the benzylic carbon (alpha-protons) of the isobutyl group are acidic due to the electron-withdrawing nature of the adjacent nitro-substituted benzene ring. The nitro group, particularly in the ortho position, significantly enhances the acidity of these protons by stabilizing the resulting conjugate base, a benzylic carbanion, through resonance and inductive effects. nih.gov

This increased acidity allows for deprotonation by a suitable base to form a resonance-stabilized benzylic anion. chemistry.coach Studies on the benzylic deuteration of related alkylnitroaromatics have provided direct evidence for this reactivity. For example, 2,4-dinitrotoluene (B133949) exhibits a benzylic proton pKa of 15.3. nih.gov More relevantly, mono-nitro compounds like 2-propyl-nitrobenzene have been shown to undergo benzylic deuteration in the presence of an amine base catalyst and deuterium (B1214612) oxide (D₂O). nih.gov This indicates that the benzylic protons of this compound are sufficiently acidic to be removed by moderately strong bases.

The formation of the benzylic carbanion opens pathways for various synthetic transformations, such as alkylation or aldol-type condensation reactions, allowing for the elaboration of the isobutyl side chain. The ease of this deprotonation is influenced by steric factors; for instance, the exchange rate at a propyl substituent is slower than at a methyl or ethyl group. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

Intermediate in the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are foundational scaffolds in a vast array of biologically active compounds and functional materials. researchgate.netnih.gov More than 85% of all biologically active molecules are heterocyclic or contain a heterocyclic moiety, with nitrogen-based rings being the most common. researchgate.net 1-(2-Methylpropyl)-2-nitrobenzene is a key starting material for a subset of these structures, accessible through the chemical transformation of its nitro group.

The primary step unlocking its potential is the reduction of the ortho-nitro group to an amine, yielding 2-isobutylaniline (B1608592). This transformation is a gateway to forming various nitrogen-containing rings.

Quinoxalines, also known as benzopyrazines, are bicyclic heteroaromatic compounds containing a benzene (B151609) ring fused to a pyrazine (B50134) ring. nih.gov The quinoxaline (B1680401) framework is present in several natural antibiotics, such as echinomycin (B1671085) and triostins, and synthetic derivatives exhibit a wide range of biological activities. nih.gov

The synthesis of quinoxalines typically involves the condensation of an ortho-phenylenediamine (a 1,2-diaminobenzene derivative) with a 1,2-dicarbonyl compound. nih.govnih.govthieme-connect.de this compound serves as a precursor to the required substituted ortho-phenylenediamine. The synthesis involves a two-step process:

Reduction: The nitro group of this compound is reduced to an amino group to form 2-isobutylaniline.

Nitration and Reduction: A second nitro group is introduced at the adjacent position, followed by another reduction step to yield 4-isobutylbenzene-1,2-diamine.

This diamine can then be reacted with various dicarbonyl compounds to produce a library of substituted quinoxalines.

Table 1: Selected General Methods for Quinoxaline Synthesis

| Reactants | Conditions | Product | Reference |

| o-Phenylenediamine & α-Diketone | Acetic acid, reflux | 2,3-Disubstituted quinoxaline | nih.gov |

| o-Phenylenediamine & Phenacyl Bromide | Pyridine, THF, room temperature | 2-Substituted quinoxaline | nih.gov |

| o-Phenylenediamine & α-Halo Ketone | Ga(ClO₄)₃ catalyst | 2-Substituted quinoxaline | thieme-connect.de |

Beyond quinoxalines, the strategic placement of functional groups in this compound allows for its use in creating other fused heterocyclic systems. The transformation of the nitro group into other reactive species, such as a nitroso group, opens pathways for intramolecular cycloaddition reactions to construct bridged and fused ring systems, which are valuable motifs in complex molecule synthesis. nih.gov

The significance of this compound as a synthetic intermediate is directly linked to the biological importance of the molecules it can produce. The nitrogen atoms in heterocyclic rings, like quinoxalines, can form hydrogen bonds with biological targets such as proteins and DNA, which is a key factor in their pharmacological activity. nih.gov

Quinoxaline derivatives synthesized from precursors like this compound have demonstrated a range of biological effects, including:

Anticancer Activity: Certain 2,3-dialkenyl-substituted quinoxalines have shown inhibitory effects against pancreatic and non-small-cell lung cancer cells. nih.gov

Antibacterial Activity: The quinoxaline skeleton is a core component of natural antibiotics like quinomycin (B1172624) A, which are active against Gram-positive bacteria. nih.gov

By providing a scaffold that can be readily modified, this compound is an important starting point for the discovery of new biologically active molecules.

Role in the Production of Fine Chemicals and Specialty Materials

Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and dyes. nouryon.com this compound and its derivatives function as critical intermediates in this sector.

A pharmaceutical intermediate is a chemical compound that is a stepping stone in the synthesis of an active pharmaceutical ingredient (API). q100lifesciences.com Isomers and derivatives of this compound are categorized as such, highlighting their role in drug manufacturing. echemi.com

Furthermore, this compound is instrumental in the generation of "lead compounds." A lead compound is a chemical structure that shows a desired biological activity and serves as the starting point for medicinal chemistry efforts to develop a drug candidate through optimization of its potency, selectivity, and pharmacokinetic properties. nih.govtechnologynetworks.com

Table 2: Characteristics of Lead Compounds vs. Marketed Drugs

| Property | Typical Lead Compound | Typical Marketed Drug | Rationale for Change |

| Molecular Weight (MW) | Lower | Higher | Optimization often adds functional groups, increasing mass. However, there is a trend to reduce MW from early to late-stage development to improve properties. |

| Lipophilicity (LogP) | Less Hydrophobic | More Hydrophobic | Increased lipophilicity can improve membrane permeability, but excessive levels are detrimental. |

| Aqueous Solubility (LogSw) | More Soluble | Less Soluble | Modifications to improve binding can decrease solubility, a key challenge in drug development. |

The heterocyclic systems derived from this compound provide novel scaffolds for chemists to explore. By modifying the substituents on the quinoxaline ring, for example, researchers can fine-tune the molecule's properties to identify promising lead compounds for various diseases.

The structural features of this compound make it a useful building block for both agrochemicals and dyes. The broader class of alkyl-nitrobenzene derivatives is utilized in the synthesis of crop protection agents. The combination of an aromatic ring and a nitro group can be tailored to interact with specific biological targets in pests or weeds.

In the dye industry, the aromatic nitro group is a well-known chromophore (a part of a molecule responsible for its color). While this compound itself is not a dye, it is a precursor to colored compounds. The reduction of the nitro group to an amine (2-isobutylaniline) is the first step in producing azo dyes. The resulting amine can be diazotized and then coupled with another aromatic compound to create a highly conjugated system that absorbs visible light, resulting in a brightly colored dye.

Contributions to Polymer Chemistry and Material Science

The application of this compound extends to the field of materials science, where it can be used to synthesize functional polymers and specialty materials. The key to this application is, once again, the transformation of the nitro group into a reactive amine. The resulting 2-isobutylaniline can act as a monomer or a modifying agent.

Nitrogen-containing heterocycles and aromatic amines are known to be constituents of a variety of functional polymers. openmedicinalchemistryjournal.com

Table 3: Examples of Nitrogen-Based Functional Polymers

| Polymer Class | Precursor Type | Potential Application | Reference |

| Conducting Polymers | Aromatic amines (e.g., aniline (B41778) derivatives) | Electroactive materials, sensors, corrosion inhibitors | openmedicinalchemistryjournal.com |

| High-Performance Polymers | Heterocyclic monomers | Thermally stable and mechanically robust materials | openmedicinalchemistryjournal.com |

| Functional Membranes | Polymers with specific binding sites (e.g., imidazole-containing) | Gas separation, selective transport | openmedicinalchemistryjournal.com |

The 2-isobutylaniline derived from this compound can be polymerized to form a substituted polyaniline. The isobutyl group would modify the polymer's solubility and processing characteristics. Alternatively, it can be incorporated into other polymer backbones, such as polyamides or polyimides, to impart specific properties like altered thermal stability or modified surface energy. The heterocyclic derivatives, such as quinoxalines, can also be functionalized with polymerizable groups to create materials with unique optical or electronic properties. openmedicinalchemistryjournal.com

Monomer for Polymer Synthesis

There is currently no specific information available in scientific literature or patents that describes the direct use of this compound as a monomer for polymer synthesis. Conceptually, the corresponding aniline derivative, 2-(2-Methylpropyl)aniline, obtained through the reduction of this compound, could serve as a monomer. This amine could potentially undergo polymerization reactions, such as condensation polymerization with dicarboxylic acids to form polyamides, or oxidative polymerization to form polyanilines. The bulky isobutyl group would likely impart increased solubility and alter the thermal and mechanical properties of the resulting polymers compared to those derived from unsubstituted aniline. However, no studies have been published to validate these theoretical applications.

Precursor for Functional Polymers with Specific Properties

Functional polymers are materials designed with specific chemical groups to achieve desired properties like conductivity, thermal stability, or responsiveness to stimuli. mdpi.com While the synthesis of functional polymers is a broad field of research, there is no direct evidence of this compound being used as a precursor for such materials. mdpi.comnih.gov

The transformation of this compound into its amino derivative would be the first step in creating a functional monomer. This new molecule could then be further modified. For instance, the amino group could be used to introduce other functionalities before polymerization. Despite these possibilities, the scientific literature does not currently contain studies that have explored this compound as a building block for polymers with specific, targeted properties.

Exploration in Sensor Development and Environmental Remediation

Nitroaromatic compounds are significant environmental pollutants, and extensive research has been conducted on their detection and remediation. nih.gov However, this research tends to focus on more common and less substituted nitroaromatics like nitrobenzene (B124822) or dinitrotoluenes.

Exploration in Sensor Development

The development of chemical sensors for nitroaromatic compounds is an active area of research, often employing electrochemical or fluorescence-based methods. researchgate.net These sensors frequently utilize materials that can interact with the electron-deficient nitroaromatic ring. researchgate.net While sensors have been developed for nitrobenzene, there are no specific studies detailing the development of sensors for this compound or its use as a component in a sensor assembly.

Environmental Remediation

Research into the environmental remediation of soil and water contaminated with nitroaromatic compounds has explored various techniques, including bioremediation and advanced oxidation processes. nih.gov Studies have investigated the degradation of nitrobenzene using methods like persulfate oxidation. nih.gov However, specific remediation strategies or biodegradation pathways for this compound have not been reported. The presence of the isobutyl group may influence its environmental fate and biodegradability compared to the parent nitrobenzene molecule, but this remains an uninvestigated area.

Based on available scientific literature, this compound is primarily recognized as a chemical intermediate. Its potential applications in polymer synthesis, as a precursor to functional materials, or in sensor technology and environmental remediation have not been specifically investigated or reported. The fields of materials science and environmental technology present opportunities for future research to explore the unique properties that the isobutyl substitution might impart to polymers or its specific interactions in sensor and remediation systems. Until such research is conducted, the roles of this compound in these advanced applications remain purely theoretical.

Analytical Methodologies for the Characterization and Mechanistic Elucidation of 1 2 Methylpropyl 2 Nitrobenzene and Its Derivatives

Spectroscopic Techniques for Structural Confirmation and Purity Analysis

Spectroscopy is indispensable for the unambiguous identification and structural elucidation of 1-(2-methylpropyl)-2-nitrobenzene. Techniques such as NMR, IR, Mass Spectrometry, and UV-Vis provide detailed information about the compound's atomic connectivity, functional groups, molecular weight, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, the isobutyl group gives rise to characteristic signals: a doublet for the two methyl groups (CH₃), a multiplet for the methine proton (CH), and a doublet for the methylene (B1212753) protons (CH₂) attached to the benzene (B151609) ring. The aromatic protons typically appear as a complex multiplet in the downfield region. The electron-withdrawing nitro group causes a deshielding effect, shifting the signals of adjacent protons to a higher chemical shift (ppm) value . For comparison, in the related compound nitrobenzene (B124822), the ortho protons are the most deshielded (8.25 ppm), followed by the para (7.71 ppm) and meta protons (7.56 ppm) stackexchange.com.

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbon atom attached to the nitro group (C-2) is significantly deshielded. The isobutyl carbons appear in the aliphatic region of the spectrum. In nitrobenzene, the ipso-carbon (attached to the nitro group) appears at 148.3 ppm, while the ortho, meta, and para carbons are found at 123.5 ppm, 129.4 ppm, and 134.7 ppm, respectively stackexchange.com. These values serve as a reference for assigning the signals in the spectrum of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Isobutyl CH₃ | ~0.9 | ~22 |

| Isobutyl CH | ~2.1 | ~28 |

| Isobutyl CH₂ | ~2.8 | ~38 |

| Aromatic C-H | 7.2 - 7.8 | 124 - 135 |

| Aromatic C-CH₂ | ~138 | Not Applicable |

| Aromatic C-NO₂ | Not Applicable | ~149 |

Note: Predicted values are based on data for structurally similar compounds and general substituent effects.

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. For this compound, IR spectroscopy is primarily used to confirm the presence of the nitro (-NO₂) group, which exhibits strong and characteristic absorption bands.

The nitro group has two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. These absorptions are among the most characteristic in the IR spectrum. Additionally, the spectrum will show absorptions corresponding to C-H bonds of the aromatic ring and the alkyl (isobutyl) group, as well as C=C stretching vibrations of the benzene ring.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Reference |

| Nitro (Ar-NO₂) | Asymmetric Stretch | ~1520 - 1560 | |

| Nitro (Ar-NO₂) | Symmetric Stretch | ~1345 - 1385 | |

| Aromatic C-H | Stretch | 3000 - 3100 | |

| Aliphatic C-H | Stretch | 2850 - 2960 | |

| Aromatic C=C | Stretch | 1450 - 1600 |

Data compiled from general IR correlation tables and specific data for nitroaromatic compounds. nist.gov

Mass spectrometry (MS) is a vital analytical tool that provides information about the molecular weight and structural features of this compound. In MS, the compound is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge (m/z) ratio.

The molecular weight of this compound (C₁₀H₁₃NO₂) is 179.22 g/mol . chemicalbook.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion, for example, the [M+H]⁺ ion at m/z 180.1025.

Electron ionization (EI) is a common technique used in conjunction with GC-MS. The resulting mass spectrum typically shows a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is predictable and provides structural clues. For nitroaromatic compounds, common fragmentation pathways include the loss of the nitro group (NO₂) or a nitro radical (·NO₂), and cleavage of the alkyl side chain. youtube.comyoutube.com

Table 3: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Description |

| 179 | [C₁₀H₁₃NO₂]⁺ | Molecular Ion (M⁺) |

| 162 | [C₁₀H₁₂NO]⁺ | Loss of ·OH |

| 133 | [C₁₀H₁₃]⁺ | Loss of ·NO₂ |

| 122 | [C₆H₄NO₂]⁺ | Loss of isobutyl radical (·C₄H₉) |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 57 | [C₄H₉]⁺ | Isobutyl cation |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the spectrum is characterized by absorptions arising from π → π* transitions within the benzene ring.

The presence of the nitro group, a strong chromophore, modifies the absorption spectrum significantly compared to the unsubstituted isobutylbenzene (B155976). The nitro group extends the conjugation and introduces n → π* transitions, although these are often weak and may be obscured by the stronger π → π* bands. dtic.mil Nitroaromatic compounds typically absorb light at wavelengths longer than 290 nm. researchgate.net The interaction between the nitro group and the aromatic ring can lead to charge-transfer transitions, where electronic charge moves from the ring to the nitro group upon excitation. dtic.milfao.org The exact position (λmax) and intensity (molar absorptivity) of the absorption bands are sensitive to the solvent environment.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, and impurities, as well as for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ub.edu It is the method of choice for the analysis of volatile and semi-volatile compounds like this compound. nih.govresearchgate.net

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized. The components of the mixture are then separated as they travel through a capillary column (e.g., a nonpolar HP-5MS column) based on their boiling points and interactions with the column's stationary phase. nih.gov this compound will have a characteristic retention time under specific chromatographic conditions.

After exiting the GC column, the separated components enter the mass spectrometer, which serves as a highly specific and sensitive detector. The MS provides a mass spectrum for the compound eluting at that retention time, allowing for positive identification based on its molecular ion and fragmentation pattern. ub.edu This method is highly effective for determining the purity of a sample by detecting and identifying any contaminants or isomeric byproducts from the nitration of isobutylbenzene. Furthermore, its high sensitivity allows for trace analysis in various sample matrices. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of this compound. preprints.orgijpsjournal.com This method separates components from a mixture based on their differential interactions with a stationary and a mobile phase. researchgate.net Its high resolution, accuracy, and efficiency make it indispensable in pharmaceutical and chemical analysis. preprints.orgresearchgate.net

For the analysis of nitroaromatic compounds like this compound, reversed-phase HPLC is commonly employed. ijpsjournal.com In this mode, a non-polar stationary phase is used in conjunction with a polar mobile phase. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase.

A typical HPLC system for the quantitative analysis of this compound would consist of the following components:

Solvent Reservoir: Contains the mobile phase. ijpsjournal.com

Pump: Delivers the mobile phase through the system at a constant flow rate. ijpsjournal.com

Injector: Introduces a precise volume of the sample into the mobile phase stream. ijpsjournal.com

Column: The heart of the system, packed with the stationary phase where separation occurs. ijpsjournal.comresearchgate.net

Detector: Measures the concentration of the analyte as it elutes from the column. A UV-Vis detector is often suitable for nitroaromatic compounds due to their chromophoric nature. nih.gov

Data Acquisition System: Processes the detector signal and generates a chromatogram. ijpsjournal.com

The development of a robust HPLC method involves the optimization of several parameters to achieve the desired separation and sensitivity.

Table 1: Key Parameters for HPLC Method Development

| Parameter | Description | Typical Conditions for Nitroaromatic Compounds |

| Stationary Phase | The solid support within the column. | C18 or C8 bonded silica (B1680970) |

| Mobile Phase | The solvent that carries the sample through the column. | A mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with additives like trifluoroacetic acid. mdpi.com |

| Flow Rate | The speed at which the mobile phase moves through the column. | 0.5 - 2.0 mL/min |

| Detection Wavelength | The specific wavelength at which the detector measures the absorbance of the analyte. | Selected based on the UV-Vis spectrum of this compound. |

| Column Temperature | Can influence the viscosity of the mobile phase and the efficiency of the separation. | Typically maintained between 25-40 °C. |

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an HPLC method. For similar compounds, LOQ values in the range of 0.07 to 0.79 µg/mL have been reported, demonstrating the high sensitivity of HPLC. mdpi.com

Crystallographic Studies for Solid-State Structure Elucidation

Crystallographic studies are paramount for determining the precise three-dimensional arrangement of atoms in the solid state of this compound. currenta.de

X-ray Diffraction Analysis of Single Crystals

Single-crystal X-ray diffraction (SCXRD) is the definitive method for elucidating the molecular structure of crystalline compounds. currenta.despringernature.com This technique involves irradiating a single, high-quality crystal with a beam of X-rays. The resulting diffraction pattern, which arises from the interaction of X-rays with the electron clouds of the atoms, is used to calculate the positions of the atoms within the crystal lattice. currenta.de

The process begins with the growth of a suitable single crystal, which can be a challenging step. springernature.com Once a crystal is obtained, it is mounted on a diffractometer and the diffraction data is collected. This data is then processed to determine the unit cell dimensions, space group, and the atomic coordinates of the molecule. For a related compound, 1-Chloro-2-methyl-4-nitrobenzene, the compound was found to crystallize in the monoclinic space group P 21/n. researchgate.net

Table 2: Illustrative Crystallographic Data

| Parameter | Description |

| Crystal System | The classification of the crystal based on its symmetry. |

| Space Group | The mathematical description of the symmetry of the crystal structure. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal lattice. |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules in the unit cell. |

| Calculated Density (ρ) | The density of the crystal calculated from the crystallographic data. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Insights into Intermolecular Interactions and Packing Modes

The data obtained from X-ray diffraction analysis provides valuable insights into how molecules of this compound pack together in the crystal lattice. currenta.de This includes the identification and characterization of various intermolecular interactions that stabilize the crystal structure. These interactions can include:

Van der Waals forces: Weak, non-specific interactions between molecules.

Dipole-dipole interactions: Interactions between the permanent dipoles of the nitro group.

C-H···O hydrogen bonds: Weak hydrogen bonds involving a carbon-hydrogen bond as the donor and an oxygen atom of the nitro group as the acceptor.

π-π stacking: Interactions between the aromatic rings of adjacent molecules. researchgate.net

Understanding these interactions is crucial for explaining the physical properties of the solid, such as its melting point and solubility.

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature. psu.edu These methods are essential for characterizing the thermal stability and phase behavior of this compound.

Commonly used thermal analysis techniques include:

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as it is heated. mdpi.com This technique is used to determine the thermal stability and decomposition temperature of the compound. A TGA curve plots the mass of the sample against temperature. mdpi.com

Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. psu.edu DSC is used to identify phase transitions such as melting, crystallization, and glass transitions. psu.edu For instance, a sharp endothermic peak in a DSC thermogram would indicate the melting point of the compound. mdpi.com

Evolved Gas Analysis (EGA): Often coupled with TGA (TGA-MS or TGA-FTIR), this technique identifies the gaseous products that are evolved during the thermal decomposition of the sample. psu.edumdpi.com

Table 3: Information Obtained from Thermal Analysis Techniques

| Technique | Data Obtained | Applications for this compound |

| TGA | Weight loss/gain as a function of temperature. psu.edu | Determination of thermal and oxidative stability, and decomposition profile. |

| DSC | Heat flow changes with temperature. psu.edu | Determination of melting point, crystallization temperature, and heat capacity. |

| TGA-MS/FTIR | Composition of evolved gases during decomposition. psu.edumdpi.com | Identification of degradation products and elucidation of decomposition mechanisms. |

By combining these analytical methodologies, a comprehensive understanding of the chemical and physical properties of this compound can be achieved, which is fundamental for its application and further research.

Computational Chemistry and Theoretical Investigations of 1 2 Methylpropyl 2 Nitrobenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of 1-(2-methylpropyl)-2-nitrobenzene. These methods, performed on a computer, solve the Schrödinger equation for the molecule to yield information about its energy, geometry, and electronic properties.

Density Functional Theory (DFT) for Molecular Geometry and Energy

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and energy of chemical compounds. researchgate.net DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), can be used to determine the optimized geometry of this compound. core.ac.uk These calculations would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles.

For this compound, the presence of the bulky isobutyl group ortho to the nitro group would likely induce some steric strain, potentially leading to a slight twisting of the nitro group out of the plane of the benzene (B151609) ring. researchgate.net This is a common phenomenon observed in ortho-substituted nitrobenzenes. researchgate.net The C-N bond length is also expected to be influenced by the electronic interplay between the electron-withdrawing nitro group and the electron-donating isobutyl group. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound from Conceptual DFT Analysis

| Parameter | Predicted Value | Influence |

| C-N Bond Length | ~1.47 Å | Influenced by steric hindrance from the adjacent isobutyl group. researchgate.net |

| O-N-O Bond Angle | ~124° | Characteristic of the nitro group. researchgate.net |

| C-C-N Bond Angle | ~118° | May be slightly distorted due to steric repulsion. researchgate.net |

| Dihedral Angle (Benzene Ring - NO2) | > 0° | The nitro group is likely twisted out of the ring's plane due to steric hindrance from the isobutyl group. researchgate.net |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The distribution and energies of these orbitals provide insights into the molecule's electrophilic and nucleophilic character and its propensity to participate in chemical reactions. nih.gov

For this compound, the HOMO is expected to be primarily located on the benzene ring, with some contribution from the isobutyl group. The LUMO, on the other hand, would be predominantly localized on the electron-withdrawing nitro group and the benzene ring. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and stability. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov